2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is an organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine typically involves the reaction of an appropriate amine with a boronic acid derivative. One common method is the reaction of 2-methylpropan-1-amine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Coupling Reactions: The boron-containing dioxaborolane ring can undergo Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organic Solvents: Such as THF, dichloromethane, and toluene.
Bases: Such as potassium carbonate or sodium hydroxide, often used in coupling reactions.
Major Products Formed
Aryl Boronates: Formed through coupling reactions with aryl halides.
Substituted Amines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine has several applications in scientific research:
Medicine: Investigated for use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations . In biological systems, the compound’s mechanism may involve interactions with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
2-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is unique due to its specific combination of a boron-containing dioxaborolane ring and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C10H22BNO2 |
---|---|
Molecular Weight |
199.10 g/mol |
IUPAC Name |
2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C10H22BNO2/c1-7(2)8(12)11-13-9(3,4)10(5,6)14-11/h7-8H,12H2,1-6H3 |
InChI Key |
MYYWOAUNNZWFSL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.